molecular formula C19H17N3O4 B11010450 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

Cat. No.: B11010450
M. Wt: 351.4 g/mol
InChI Key: LDHKDOZNBRZGLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets microtubules and tubulin proteins, which are essential for cell division and structural integrity.

    Pathways Involved: By modulating microtubule assembly, the compound induces mitotic blockade and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide stands out due to its specific combination of the benzodioxole and indole moieties, which confer unique chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H17N3O4/c23-18(21-13-5-6-16-17(10-13)26-11-25-16)7-8-20-19(24)15-9-12-3-1-2-4-14(12)22-15/h1-6,9-10,22H,7-8,11H2,(H,20,24)(H,21,23)

InChI Key

LDHKDOZNBRZGLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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